molecular formula C16H19N2O4P B13039082 N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide

N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide

Cat. No.: B13039082
M. Wt: 334.31 g/mol
InChI Key: KLWZBZYPEWBQTA-UHFFFAOYSA-N
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Description

N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is a complex organic compound characterized by its unique structure, which includes phosphoryl and methanimidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylmethanol with phosphoryl chloride to form bis(phenylmethoxy)phosphoryl chloride. This intermediate is then reacted with methanimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors are often used to enhance mass transfer and improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce methoxy-substituted amines.

Scientific Research Applications

N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is unique due to its specific combination of phosphoryl and methanimidamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N2O4P

Molecular Weight

334.31 g/mol

IUPAC Name

N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide

InChI

InChI=1S/C16H19N2O4P/c17-13-18-20-14-23(19,21-11-15-7-3-1-4-8-15)22-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H2,17,18)

InChI Key

KLWZBZYPEWBQTA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(CO/N=C/N)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CON=CN)OCC2=CC=CC=C2

Origin of Product

United States

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